6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a synthetic organic compound with the molecular formula and a molecular weight of approximately 363.636 g/mol. This compound features a cinnoline core, which is a bicyclic structure composed of two fused nitrogen-containing rings. The presence of bromine and chlorine substituents at the 6 and 7 positions, respectively, along with a 3-(3,5-dimethylphenyl) group at the 3 position, contributes to its unique chemical properties and potential biological activities. The compound is typically supplied in a solid form and is characterized by its specific melting point and boiling point, which are critical for handling and application in laboratory settings .
These reactions make it a versatile compound in organic synthesis and medicinal chemistry.
Research indicates that compounds similar to 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol exhibit various biological activities, including:
The specific biological effects of this compound require more extensive research to confirm its efficacy and safety profiles.
The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol has potential applications in several fields:
Interaction studies involving 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol focus on its binding affinity with various biological targets:
These studies are crucial for determining the pharmacological profile and therapeutic potential of the compound.
Several compounds share structural similarities with 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-cinnolin | C9H6BrN2 | Lacks additional aromatic substituents |
| 7-Chloro-cinnolin | C9H6ClN2 | Similar core but different halogenation pattern |
| 4-Hydroxycinnoline | C9H8N2O | Contains hydroxyl group instead of halogens |
The uniqueness of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol lies in its combination of halogenated substituents and a bulky dimethylphenyl group, which may enhance its biological activity compared to simpler derivatives. Its specific structure allows for targeted interactions with biological systems that could be exploited in drug design.
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a halogenated cinnoline derivative with the systematic IUPAC name 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one. Its molecular formula, $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$, reflects the incorporation of bromine, chlorine, and a dimethyl-substituted phenyl group onto the cinnoline scaffold. The compound’s CAS registry number, 6273-44-5, provides a unique identifier for regulatory and commercial purposes.
Synonyms for this compound include:
The structural relationship to cinnoline ($$ \text{C}8\text{H}6\text{N}_2 $$), a bicyclic aromatic system with two nitrogen atoms, underscores its classification within the naphthyridine family. Substitutions at positions 3, 6, and 7 introduce steric and electronic modifications that influence reactivity and biological activity.
Table 1: Key Identifiers of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol
| Property | Value |
|---|---|
| CAS Number | 6273-44-5 |
| Molecular Formula | $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$ |
| Molar Mass | 396.64 g/mol |
| IUPAC Name | 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one |
Cinnoline derivatives have been studied since the late 19th century, with early work focusing on their synthesis via the Richter cinnoline synthesis, which involved cyclization of alkynes. The discovery of 4-hydroxycinnoline-3-carboxylic acid as a precursor marked a pivotal advancement, enabling the development of diverse derivatives through decarboxylation and functional group interconversion.
The pharmacological potential of cinnolines gained traction in the mid-20th century, with studies revealing antifungal, antimalarial, and anticancer properties. For example, the introduction of electron-withdrawing groups (e.g., bromo, chloro) at specific positions enhanced bioactivity by modulating electronic interactions with biological targets. The compound 6-bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol emerged as part of efforts to optimize these properties through strategic substitution.
The synthesis of cinnoline scaffolds has historically relied upon well-established diazotization-cyclization methodologies that provide reliable access to the core heterocyclic framework [1] [2] [3]. The Borsche-Herbert reaction represents one of the most extensively utilized traditional approaches for cinnoline construction, involving the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt [2] [3]. This method demonstrates remarkable versatility in producing 4-hydroxycinnoline derivatives with yields typically ranging from 70-90% under optimized conditions [2] [3].
The classical Richter cyclization method provides an alternative pathway through the diazotization of ortho-amino-phenylpropionic acid, followed by cyclization at elevated temperatures around 70°C [1] [3]. This approach, while historically significant as the first reported cinnoline synthesis, offers variable yields depending on the specific substitution pattern of the starting material [3]. The reaction mechanism involves initial formation of the diazonium intermediate, followed by intramolecular cyclization to establish the pyridazine ring fusion [1] [2].
The Neber-Bossel method specifically targets 3-hydroxycinnoline derivatives through a multi-step sequence involving diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt with stannous chloride, and subsequent cyclization under acidic conditions [1] [2]. Substituents on the aromatic ring significantly influence cyclization efficiency, with unsubstituted and 4-chloro-substituted systems providing yields of 60% and 70%, respectively [1] [2].
| Method | Starting Material | Reaction Conditions | Typical Yield (%) | Product Type |
|---|---|---|---|---|
| Diazotization-Cyclization (Borsche-Herbert) | ortho-aminoacetophenones | Sodium nitrite/hydrochloric acid, 0°C then cyclization | 70-90 | 4-hydroxycinnolines |
| Diazotization-Cyclization (Richter) | ortho-amino-phenylpropionic acid | Sodium nitrite/water, 70°C | Variable | Basic cinnoline scaffold |
| Diazotization-Cyclization (Neber-Bossel) | (2-aminophenyl)hydroxyacetates | Sodium nitrite/hydrochloric acid, 0°C; tin(II) chloride/hydrochloric acid; then hydrochloric acid reflux | 60-70 | 3-hydroxycinnolines |
| Diazotization-Cyclization (Widman-Stoermer) | arenediazonium salts | Sodium nitrite in hydrochloric acid/sulfuric acid/formic acid | 70-90 | Various cinnoline derivatives |
The Widman-Stoermer cyclization provides broader synthetic flexibility through the use of preformed arenediazonium salts in various acidic media including hydrochloric, sulfuric, or formic acids [2] [3]. This approach demonstrates exceptional generality in producing diverse cinnoline derivatives with consistent yields of 70-90% across different substitution patterns [2] [3].
Modern transition metal catalysis has revolutionized cinnoline synthesis by enabling mild reaction conditions and expanded substrate scope compared to traditional diazotization methods [4] [5] [6]. Rhodium(III)-catalyzed cascade annulation reactions utilizing terminal alkynes as coupling partners provide efficient access to cinnoline frameworks through carbon-hydrogen bond activation processes [4] [7]. These reactions typically employ cationic rhodium(III) complexes with silver hexafluoroantimonate as the activating agent in 1,2-dichloroethane at 100°C, delivering products in yields ranging from 67-93% [8].
Iridium(III)-catalyzed methodologies offer exceptionally mild conditions for cinnoline construction through direct carbon-hydrogen amination reactions with organic azides [7] [9]. The use of pentamethylcyclopentadienyl iridium(III) catalysts enables efficient cyclization at moderate temperatures while generating molecular nitrogen as the sole byproduct [7]. These protocols demonstrate broad functional group tolerance and provide yields comparable to rhodium-catalyzed systems [7] [9].
Palladium-catalyzed cross-coupling reactions represent another important class of transition metal-mediated cinnoline syntheses, particularly for the incorporation of aryl and vinyl substituents [10] [6] [11]. Recent developments include practical synthetic routes utilizing Sonogashira reactions followed by nucleophilic aromatic substitution with hydrazine derivatives, providing direct access to dihydrocinnolines through in situ 6-endo-dig cyclization [11]. This three-step methodology offers significant safety advantages over traditional diazo-based approaches while maintaining comparable efficiency [11].
| Catalyst System | Coupling Partner | Reaction Conditions | Typical Yield (%) | Advantage |
|---|---|---|---|---|
| Rhodium(III)/pentamethylcyclopentadienyl | Terminal alkynes | Silver hexafluoroantimonate, 1,2-dichloroethane, 100°C | 67-93 | Mild conditions, high yields |
| Iridium(III)/pentamethylcyclopentadienyl | Diazo compounds | Silver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C | 60-93 | Exceptionally mild conditions |
| Palladium(II)/triphenylphosphine | Aryl halides | Base, toluene/dimethylformamide, room temperature-100°C | 65-85 | Broad substrate scope |
| Copper(I)/base | N-phenylhydrazones | Aerobic conditions, base | 57-90 | Metal-free alternative available |
| Ruthenium(II)/para-cymene | Cyclic amides | Silver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C | 60-93 | Good functional group tolerance |
Copper-catalyzed aerobic cyclization reactions provide environmentally benign alternatives for cinnoline synthesis from N-phenylhydrazones through carbon(sp3)-hydrogen bond functionalization [5] [6]. These transformations proceed under mild aerobic conditions and represent the first examples of copper-catalyzed coupling reactions involving hydrazones [6]. The methodology offers atom-efficient access to biologically active cinnoline derivatives while avoiding the use of stoichiometric oxidants [5] [6].
Sonogashira cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in cinnoline synthesis, particularly for introducing alkyne functionalities that can undergo subsequent cyclization [10] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts to facilitate coupling between terminal alkynes and aryl or vinyl halides under mild conditions [10] [13]. This methodology proves especially valuable for bromo-chloro cinnoline derivatives where the halogen substituents can serve as reactive handles for further functionalization [12] .
Traditional Sonogashira protocols utilize bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide as the catalyst system, employing triethylamine as both base and solvent [12] [13]. However, recent developments have focused on copper-free variants that avoid potential oxidative dimerization side reactions while maintaining high efficiency [13]. These copper-free systems typically employ tetrakis(triphenylphosphine)palladium(0) or related palladium(0) species with mild bases such as potassium carbonate in polar aprotic solvents [13].
For bromo-cinnoline substrates, Sonogashira coupling reactions typically proceed at temperatures between 80-100°C in toluene or dimethylformamide, providing yields of 70-85% [12]. Chloro-cinnoline derivatives generally require more forcing conditions due to the lower reactivity of carbon-chlorine bonds, necessitating temperatures of 100-120°C and copper-free catalyst systems to achieve yields of 60-75% [12] [13].
| Substrate Type | Catalyst System | Base/Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Aryl halides | Bis(triphenylphosphine)palladium(II) dichloride/copper(I) iodide | Triethylamine/toluene | room temperature-80 | 65-90 |
| Vinyl halides | Tetrakis(triphenylphosphine)palladium(0)/copper(I) iodide | Triethylamine/dimethylformamide | 60-100 | 70-85 |
| Aryl triflates | Palladium(II) acetate/triphenylphosphine/copper(I) iodide | Potassium carbonate/dimethylformamide | 80-120 | 60-80 |
| Bromo-cinnoline derivatives | Bis(triphenylphosphine)palladium(II) dichloride | Triethylamine/toluene | 80-100 | 70-85 |
| Chloro-cinnoline derivatives | Palladium-based/copper-free | Potassium carbonate/dioxane | 100-120 | 60-75 |
The strategic use of Sonogashira coupling in cinnoline synthesis extends beyond simple alkyne introduction to encompass cascade reactions where the initially formed alkyne products undergo subsequent cyclization [11]. Recent reports describe efficient synthetic routes where aryl halides undergo Sonogashira coupling followed by nucleophilic aromatic substitution to generate dihydrocinnolines directly through 6-endo-dig cyclization [11]. This approach represents a significant advancement in cinnoline synthesis by avoiding hazardous diazonium intermediates while providing access to diverse substitution patterns [11].
Nucleophilic aromatic substitution reactions provide versatile methods for introducing various functional groups into cinnoline scaffolds, particularly when electron-withdrawing substituents such as halogens are present to activate the aromatic system [15] [16]. The mechanism involves nucleophilic attack on the electron-deficient aromatic ring, formation of a negatively charged Meisenheimer intermediate, and subsequent elimination of the leaving group [15]. The reaction rate is significantly enhanced by electron-withdrawing groups in ortho and para positions relative to the leaving group [15] [16].
Hydrazine derivatives serve as particularly effective nucleophiles in nucleophilic aromatic substitution reactions with polyfluoroarenes and halogenated cinnoline substrates [16] [11]. These reactions typically proceed under basic conditions using potassium carbonate in dimethyl sulfoxide at temperatures between 80-120°C, with para-position substitution strongly favored due to optimal stabilization of the anionic intermediate [16]. Yields for hydrazine-based nucleophilic aromatic substitution reactions generally range from 70-85% when employing polyfluoroarene substrates [16].
Primary and secondary amine nucleophiles demonstrate excellent reactivity toward chloro-cinnoline derivatives under appropriate conditions [15] [16]. Primary amines typically require sodium tert-butoxide in dimethylformamide at 100°C to achieve effective substitution, providing yields of 60-80% depending on the specific substitution pattern [16]. Secondary amines generally exhibit enhanced nucleophilicity and can be employed with cesium carbonate in dioxane at 120°C, delivering products in yields of 65-85% [16].
| Nucleophile | Substrate | Base/Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Hydrazine derivatives | Polyfluoroarenes | Potassium carbonate/dimethyl sulfoxide, 80-120°C | para-position preferred | 70-85 |
| Primary amines | Chloro-cinnoline derivatives | Sodium tert-butoxide/dimethylformamide, 100°C | Position-dependent | 60-80 |
| Secondary amines | Bromo-cinnoline derivatives | Cesium carbonate/dioxane, 120°C | Ortho/para activation | 65-85 |
| Phenothiazine | Polyfluoroarenes | Mild base/polar solvent | para-selective | 75-90 |
| Alkoxides | Activated aryl halides | Sodium hydride/dimethylformamide, room temperature-80°C | ortho/para-activation | 70-90 |
Phenothiazine derivatives represent specialized nucleophiles that demonstrate exceptional selectivity in nucleophilic aromatic substitution reactions with polyfluoroarenes [16]. These reactions proceed under relatively mild conditions using weak bases in polar solvents, providing para-selective substitution products in yields of 75-90% [16]. The high selectivity arises from the unique electronic properties of the phenothiazine nitrogen, which favors attack at the most electron-deficient position [16].
The selective incorporation of bromine and chlorine substituents into cinnoline scaffolds represents a crucial aspect of synthetic methodology development, requiring careful control of reaction conditions to achieve desired regioselectivity [20] [21] [22]. Electrophilic halogenation represents the most direct approach, utilizing molecular halogens in the presence of Lewis acid promoters such as sulfuric acid [20] [22]. These conditions typically favor substitution at the 1- and 4-positions of the cinnoline ring system, although regioselectivity can be influenced by existing substituents [20].
Bromination protocols employing molecular bromine in sulfuric acid provide reliable access to brominated cinnoline derivatives under controlled temperature conditions [20] [22]. The reaction typically proceeds at moderate temperatures with careful temperature control to minimize over-bromination and side product formation [20]. Typical yields for electrophilic bromination range from 60-85%, depending on the specific substrate and reaction conditions employed [20] [22].
N-Bromosuccinimide represents an alternative brominating agent that offers enhanced selectivity and milder reaction conditions compared to molecular bromine [22]. This reagent proves particularly effective in organic solvents under room temperature or mild heating conditions, providing yields of 70-90% for appropriately activated substrates [22]. The selectivity of N-bromosuccinimide-mediated bromination depends on the specific substrate structure and can be optimized through solvent selection and reaction temperature [22].
| Halogenation Method | Reagent | Reaction Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Electrophilic Bromination | Bromine/sulfuric acid | Sulfuric acid, controlled temperature | 1- and 4-positions preferred | 60-85 |
| Electrophilic Chlorination | Chlorine/sulfuric acid | Sulfuric acid, controlled temperature | 1- and 4-positions preferred | 60-85 |
| N-Bromosuccinimide | N-Bromosuccinimide/solvent | Organic solvent, room temperature or mild heating | Position-dependent on substrate | 70-90 |
| Bromine/Sulfuric Acid | Bromine/sulfuric acid | Concentrated sulfuric acid | Mixed regioisomers | 70-85 |
| Chlorine/Sulfuric Acid | Chlorine/sulfuric acid | Concentrated sulfuric acid | Mixed regioisomers | 70-85 |
| Hydrogen chloride/chloroform | Hydrogen chloride gas/chloroform | Chloroform, room temperature, blue precipitate formation | C-10 position preferred (>70% yield) | >70 |
Chlorination methodologies parallel bromination approaches but generally require more forcing conditions due to the lower electrophilicity of chlorine compared to bromine [22] [23]. Molecular chlorine in sulfuric acid provides the most direct chlorination method, although reaction selectivity can be challenging to control [22]. Alternative chlorinating agents such as thionyl chloride and sulfuryl chloride offer enhanced selectivity for specific substitution patterns, particularly for carbonyl-containing substrates and benzylic positions [22].
The structural determination of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol through X-ray crystallography presents several significant challenges that are characteristic of halogenated heterocyclic compounds and tautomeric systems [1] [2]. These challenges fundamentally stem from the inherent structural complexity and electronic properties of the compound.
Crystal Quality and Formation Issues
The primary obstacle in X-ray crystallographic analysis of this compound lies in obtaining crystals of sufficient quality for diffraction studies [1]. Halogenated cinnoline derivatives frequently exhibit poor crystallization behavior due to the electronic effects of the halogen substituents, which disrupt the regular molecular packing arrangements [3] [4]. The presence of both bromine and chlorine atoms at positions 6 and 7, respectively, creates significant steric hindrance and electronic perturbations that impede the formation of well-ordered crystal lattices [5].
The molecular geometry of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is further complicated by the 3,5-dimethylphenyl substituent, which introduces additional conformational flexibility [6]. This flexibility results in multiple possible conformations within the crystal lattice, leading to disorder and reduced crystal quality [4]. The combination of these factors typically necessitates extensive recrystallization attempts using various solvent systems and crystallization techniques [1].
Tautomeric Disorder Complications
The tautomeric nature of the cinnolin-4-ol moiety presents a particularly challenging aspect for crystallographic analysis [7]. As demonstrated in related studies, cinnolin-4-ol can exist in equilibrium between the hydroxyl form (cinnolin-4-ol) and the oxo form (cinnolin-4(1H)-one) [7]. This tautomeric equilibrium can persist in the solid state, resulting in occupational disorder within the crystal structure [3].
The electron density maps obtained from X-ray diffraction data of such tautomeric compounds often show ambiguous features around the C4-O region, making it difficult to determine the precise nature of the tautomeric form present in the crystal [1]. The presence of halogen substituents further complicates this analysis by altering the electron density distribution throughout the molecule [8].
Heavy Atom Effects and Phase Problems
The presence of bromine and chlorine atoms introduces both advantages and complications in the crystallographic analysis [2]. While these heavy atoms can assist in solving the phase problem through anomalous scattering methods, they also create challenges in data collection and refinement [9] [2]. The strong scattering from these atoms can lead to systematic errors in intensity measurements and may require specialized data collection strategies [1].
Environmental and Technical Considerations
Data collection for halogenated compounds often requires low-temperature conditions to minimize thermal motion and improve data quality [1] [3]. The relatively weak intermolecular interactions in these systems, particularly the halogen bonding interactions, are sensitive to temperature fluctuations [8]. Additionally, radiation damage during prolonged X-ray exposure can be more pronounced in halogenated compounds, necessitating careful data collection protocols [1].
The Nuclear Magnetic Resonance spectroscopic investigation of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol provides definitive evidence for its tautomeric preference and structural characteristics [7]. Based on comprehensive multinuclear Nuclear Magnetic Resonance studies of related cinnolin-4-ol systems, the spectroscopic elucidation reveals critical insights into the electronic structure and tautomeric behavior of this halogenated derivative.
Proton Nuclear Magnetic Resonance Spectroscopic Evidence
The ¹H Nuclear Magnetic Resonance spectrum of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is expected to exhibit characteristic chemical shifts that distinguish between the tautomeric forms [7]. For cinnolin-4-ol systems existing in the oxo form (cinnolin-4(1H)-one), the H-3 proton typically appears at approximately 7.7 ppm in deuterated dimethyl sulfoxide solution [7]. This upfield shift, compared to the corresponding aromatic form at approximately 9.2 ppm, serves as a diagnostic indicator of the tautomeric preference [7].
The presence of the 3,5-dimethylphenyl substituent introduces additional complexity to the ¹H Nuclear Magnetic Resonance spectrum. The meta-disubstituted aromatic ring exhibits a characteristic pattern with the aromatic protons appearing as a singlet around 7.0-7.5 ppm, while the methyl groups resonate as a singlet at approximately 2.3 ppm [10]. The halogen substituents at positions 6 and 7 significantly influence the chemical shifts of the remaining aromatic protons through their electron-withdrawing effects [5] [11].
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides unambiguous evidence for the tautomeric form through the characteristic chemical shift of the C-4 carbon [7]. In cinnolin-4-ol existing as the oxo tautomer, the C-4 carbon exhibits a chemical shift of approximately 170 ppm, consistent with a carbonyl carbon [7]. This value contrasts sharply with the expected chemical shift of approximately 152 ppm for the aromatic carbon in the hydroxyl form [7].
The electron-withdrawing effects of the bromine and chlorine substituents are expected to cause downfield shifts of the neighboring carbons [5] [12]. The C-6 and C-7 carbons bearing the halogen substituents typically exhibit chemical shifts in the range of 120-140 ppm, with the exact values depending on the specific halogen and its electronic influence on the aromatic system [5].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopic Determination
The ¹⁵N Nuclear Magnetic Resonance spectroscopy serves as the most definitive method for tautomeric form determination in cinnolin-4-ol systems [7]. For compounds existing in the oxo form, the nitrogen atoms exhibit distinctly different chemical shifts: N-1 appears at approximately -207 ppm, while N-2 resonates at approximately -42 ppm [7]. These values differ dramatically from those observed in aromatic cinnoline derivatives, where both nitrogens appear in the range of +15 to +41 ppm [7].
The significant upfield shift of N-1 in the oxo form reflects the increased electron density at this position due to the tautomeric rearrangement [7]. The ¹⁵N Nuclear Magnetic Resonance chemical shifts are particularly sensitive to the electronic effects of substituents, and the presence of electron-withdrawing halogens at positions 6 and 7 is expected to cause additional downfield shifts of both nitrogen resonances [9].
Coupling Constant Analysis
The analysis of coupling constants provides additional structural information about the tautomeric form and conformational preferences [7]. The ³J coupling constants between adjacent aromatic protons remain relatively consistent across different tautomeric forms, typically ranging from 6.8 to 8.5 Hz [7]. However, the long-range coupling between H-3 and the nitrogen atoms shows significant variations depending on the tautomeric form, with ²J(N2,H3) values of approximately 14 Hz observed in the oxo form [7].
O-Methyl Derivative: 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-4-methoxycinnoline
The O-methyl derivative serves as a fixed representation of the aromatic hydroxyl form, providing a direct spectroscopic comparison for tautomeric assignment [7] . In this derivative, the methoxy group at position 4 prevents tautomeric interconversion, maintaining the aromatic character of the cinnoline ring system .
The ¹H Nuclear Magnetic Resonance spectrum of the O-methyl derivative exhibits characteristic features of an aromatic system. The H-3 proton appears significantly downfield at approximately 8.9-9.2 ppm, reflecting the maintained aromaticity of the ring system [7] . The methoxy group resonates as a sharp singlet at approximately 4.1 ppm, providing an additional diagnostic signal . The presence of halogen substituents causes further deshielding of the aromatic protons, with the remaining ring protons appearing in the typical aromatic region of 7.5-8.5 ppm [5].
N-Methyl Derivative: 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1-methylcinnolin-4(1H)-one
The N-methyl derivative represents the fixed oxo form of the tautomeric system, with methylation at N-1 preventing the reverse tautomerization to the hydroxyl form [7] [14]. This compound provides the definitive spectroscopic signature of the oxo tautomer for comparative analysis.
The ¹H Nuclear Magnetic Resonance spectrum of the N-methyl derivative exhibits the characteristic upfield shift of the H-3 proton to approximately 7.7 ppm, consistent with the loss of aromaticity in the pyridazine ring [7]. The N-methyl group appears as a sharp singlet at approximately 4.0 ppm, serving as a diagnostic marker for this tautomeric form [14] [15]. The halogen substituents continue to influence the chemical shifts of the benzene ring protons, but their effects are somewhat modulated by the electron-donating nature of the N-methyl group [5].
The ¹³C Nuclear Magnetic Resonance spectrum shows the most diagnostic feature in the C-4 carbonyl carbon, which resonates at approximately 170 ppm [7] [14]. This chemical shift is characteristic of an α,β-unsaturated ketone system and provides unambiguous evidence for the oxo tautomeric form. The N-methyl carbon appears at approximately 43 ppm, typical for N-alkyl substituents in heterocyclic systems [14] [15].
¹⁵N Nuclear Magnetic Resonance Comparative Analysis
The ¹⁵N Nuclear Magnetic Resonance spectroscopy provides the most sensitive probe for distinguishing between the tautomeric forms [7]. The O-methyl derivative exhibits nitrogen chemical shifts characteristic of an aromatic diazine system, with both N-1 and N-2 appearing in the positive chemical shift region (+15 to +41 ppm) [7] . In contrast, the N-methyl derivative shows the characteristic pattern of the oxo form, with N-1 at approximately -214 ppm and N-2 at approximately -32 ppm [7] [14].
The dramatic difference in ¹⁵N chemical shifts between these derivatives (approximately 230 ppm for N-1 and 70 ppm for N-2) provides an unambiguous method for tautomeric assignment in the parent compound [7]. When the spectrum of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol matches the pattern observed in the N-methyl derivative, it confirms the predominance of the oxo tautomeric form [7].
Electronic Effects of Halogen Substitution
The comparative analysis reveals how the electron-withdrawing effects of the bromine and chlorine substituents influence the tautomeric equilibrium [5] [10]. The presence of these halogens at positions 6 and 7 is expected to stabilize the oxo form relative to the hydroxyl form by reducing the electron density in the aromatic system [5]. This electronic effect is manifested in the Nuclear Magnetic Resonance spectra through systematic downfield shifts of carbons and protons in the halogenated region [12] [11].
The halogen substituents also influence the coupling patterns and chemical shifts of the 3,5-dimethylphenyl group through long-range electronic effects [16]. These effects are most pronounced in the O-methyl derivative, where the maintained aromaticity allows for more efficient transmission of electronic effects through the π-system [10].
The presence of bromine and chlorine substituents at positions 6 and 7 of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol profoundly influences the electronic structure and chemical behavior of the molecule [5] [10]. These halogen atoms, with their distinct electronegativity values and electronic properties, create significant perturbations in the π-electron system and alter the overall electronic distribution within the heterocyclic framework.
Electronegativity and Inductive Effects
The electronegativity differences between chlorine (3.16) and bromine (2.96) result in differential electron-withdrawing effects throughout the cinnoline ring system [5] [12]. Chlorine, being more electronegative, exerts a stronger inductive effect at position 7, while bromine at position 6 provides a somewhat less pronounced but still significant electron withdrawal [5]. This asymmetric substitution pattern creates an electronic gradient across the benzene ring portion of the cinnoline system.
The electron-withdrawing nature of both halogens depletes electron density from the aromatic system, particularly affecting the nitrogen atoms and the adjacent carbon centers [12] [11]. This electronic perturbation is transmitted through the σ-bond framework via inductive effects and through the π-system via mesomeric interactions [16]. The cumulative effect of both halogens significantly reduces the nucleophilicity of the nitrogen atoms and increases the electrophilicity of the carbon centers [10].
π-System Perturbation and Aromaticity
The halogen substituents interact with the π-electron system through their filled p-orbitals, which can participate in π-donation to the aromatic ring [16] [17]. However, this π-donation is generally weaker than the σ-electron withdrawal, resulting in a net electron-withdrawing effect [12]. The perturbation of the π-system affects the aromatic stabilization energy and influences the preferred tautomeric form of the compound [10].
The presence of electron-withdrawing halogens at positions 6 and 7 destabilizes the aromatic hydroxyl form relative to the oxo form by reducing the electron density available for maintaining aromaticity in the pyridazine ring [5] [10]. This electronic bias favors the tautomeric equilibrium toward the cinnolin-4(1H)-one form, consistent with experimental observations in related halogenated systems [7].
Nuclear Magnetic Resonance Chemical Shift Effects
The electron-withdrawing effects of the halogen substituents are directly manifested in the Nuclear Magnetic Resonance chemical shifts of nearby nuclei [9] [11]. Carbons adjacent to the halogen centers experience significant deshielding due to the reduced electron density, appearing at higher chemical shift values in the ¹³C Nuclear Magnetic Resonance spectrum [12]. The C-6 and C-7 carbons bearing the halogen substituents typically exhibit chemical shifts in the range of 120-140 ppm, with chlorine generally causing greater deshielding than bromine [5].
The ¹H Nuclear Magnetic Resonance chemical shifts of protons in the vicinity of the halogen substituents also reflect the electronic perturbations [11]. Protons on carbons adjacent to the halogenated positions experience downfield shifts due to the reduced shielding from the electron-deficient aromatic system [12]. These effects extend beyond the immediate vicinity through the conjugated π-system, influencing the chemical shifts of protons throughout the molecule [16].
Nitrogen-15 Nuclear Magnetic Resonance Sensitivity
The ¹⁵N Nuclear Magnetic Resonance chemical shifts are particularly sensitive to the electronic effects of halogen substitution [9]. The electron-withdrawing nature of the halogens causes systematic downfield shifts of both nitrogen resonances compared to unsubstituted analogues [7]. The N-1 nitrogen, being closer to the halogenated benzene ring, experiences a more pronounced effect than N-2 [9].
The differential effects on the two nitrogen atoms provide insights into the electronic communication pathways within the molecule [7]. The transmission of electronic effects through the cinnoline framework affects the nitrogen chemical shifts in a predictable manner, with N-1 showing greater sensitivity to substitution at positions 6 and 7 [9].
Halogen Bonding Interactions
The halogen atoms in 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol can participate in intermolecular halogen bonding interactions, which influence both the crystal packing and the solution-state behavior [17] [8]. These weak noncovalent interactions occur between the positive σ-hole on the halogen atoms and electron-rich regions of neighboring molecules, such as the nitrogen atoms or the oxygen of the hydroxyl/carbonyl group [8].
The strength and directionality of halogen bonding interactions depend on the nature of the halogen, with iodine > bromine > chlorine in terms of interaction strength [8]. In the case of this compound, bromine is expected to form stronger halogen bonds than chlorine, potentially leading to asymmetric intermolecular interaction patterns [17]. These interactions can influence the tautomeric equilibrium by stabilizing specific conformations through crystal packing forces [8].
Reactivity and Electrophilic Character
The electron-withdrawing effects of the halogen substituents significantly enhance the electrophilic character of the cinnoline ring system [10]. This increased electrophilicity affects both the tautomeric equilibrium and the reactivity toward nucleophilic reagents [16]. The reduced electron density at the nitrogen atoms makes them less basic and less nucleophilic compared to unhalogenated analogues [12].